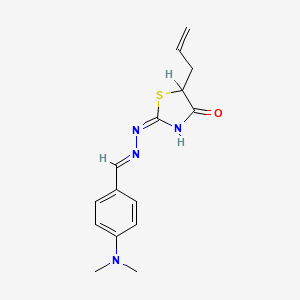

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Beschreibung

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidin-4-one family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiazolidinone ring, along with the hydrazono and benzylidene groups, contributes to the compound’s unique chemical properties and biological activities.

Eigenschaften

IUPAC Name |

(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-4-5-13-14(20)17-15(21-13)18-16-10-11-6-8-12(9-7-11)19(2)3/h4,6-10,13H,1,5H2,2-3H3,(H,17,18,20)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAILFKFWNRWEBU-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with allyl bromide and a base, such as sodium hydroxide, to introduce the allyl group. Finally, the cyclization of the intermediate product is achieved using a suitable acid catalyst, such as hydrochloric acid, to form the thiazolidin-4-one ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Mechanistic Analysis

2.1. Stepwise Formation

-

Imine Intermediate Formation : Aromatic aldehyde and hydrazine form a hydrazone intermediate.

-

Nucleophilic Attack : The sulfur atom of mercaptoacetic acid attacks the activated imine carbon, initiating cyclization .

-

Intramolecular Cyclization : Closure of the thiazolidin-4-one ring occurs via elimination or nucleophilic substitution .

2.2. Role of Catalysts

-

Base Activation : Catalysts like piperidine deprotonate intermediates, enhancing nucleophilicity .

-

Surface Catalysis : Nano-catalysts (e.g., CdZr₄(PO₄)₆) provide active sites for imine activation and sulfur nucleophilic attack .

2.3. Stereoselectivity

The "(E)" configurations arise from the planar geometry of the hydrazone and benzylidene groups, stabilized by conjugation. Steric hindrance from bulky substituents (e.g., dimethylamino) may influence the final stereochemistry .

Optimization Strategies

Yield and Purity Considerations

-

Typical Yields :

-

Purification : Crystallization (e.g., ethanol) or column chromatography (silica gel) is commonly used .

Spectral Characterization

5.1. NMR Analysis

-

Key Signals :

5.2. IR Data

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidinone derivatives, including (E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one, have been extensively studied for their anticancer potential. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms.

Case Studies

- Study on 2-Aryl-1,3-Thiazolidin-4-one Derivatives : A study synthesized several thiazolidinone derivatives and evaluated their anticancer activity against different human cancer cell lines. Notably, compounds with substitutions similar to (E)-5-allyl exhibited significant inhibition rates, with specific compounds showing over 80% inhibition against leukemia and CNS cancer cell lines .

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

This demonstrates the potential of thiazolidinone derivatives as promising candidates for further development in cancer therapeutics.

Antimicrobial Properties

The antimicrobial activity of thiazolidinone derivatives has also been a focal point in research. These compounds have shown effectiveness against various bacterial and fungal strains.

Research Findings

A study evaluated the antimicrobial effects of newly synthesized thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent antimicrobial activity, suggesting that modifications similar to those in (E)-5-allyl could enhance efficacy .

Mechanistic Insights

The mechanisms by which thiazolidinone derivatives exert their biological activities are multifaceted. They may involve:

- Inhibition of Cell Proliferation : Compounds like (E)-5-allyl can interfere with cellular processes that lead to cancer cell division.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.

- Antimicrobial Action : The structural characteristics allow for interaction with microbial membranes or enzymes critical for bacterial survival.

Wirkmechanismus

The mechanism of action of (E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one can be compared with other similar compounds, such as:

Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure and exhibit similar biological activities. the presence of different substituents can significantly impact their chemical properties and biological activities.

Hydrazono derivatives: Compounds containing the hydrazono group also show diverse biological activities. The combination of the hydrazono group with the thiazolidinone ring in this compound enhances its unique properties.

By comparing these compounds, researchers can better understand the structure-activity relationships and design more effective and selective therapeutic agents.

Biologische Aktivität

(E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, as well as its potential mechanisms of action.

Overview of Thiazolidinone Derivatives

Thiazolidinones are a class of compounds characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. They have been extensively studied for their biological properties, particularly in the context of drug discovery. The modifications at different positions of the thiazolidinone ring can significantly influence their biological activity, making them a valuable scaffold in medicinal chemistry.

1. Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a review highlighted that various thiazolidin-4-one derivatives demonstrate cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-361 (breast cancer) cells. The compound this compound has been evaluated for its potential to induce apoptosis in these cells through both extrinsic and intrinsic pathways .

Table 1: Cytotoxic Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Apoptosis induction |

| - | K562 | 10.8 | Apoptosis induction |

| - | MDA-MB-361 | 15.0 | Apoptosis induction |

2. Antimicrobial Activity

Thiazolidinone derivatives have also been reported to possess antimicrobial properties. A study on similar compounds indicated that modifications at the 5-position of the thiazolidinone ring enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific compound under discussion has shown promising results in inhibiting bacterial growth, which may be attributed to its structural features that facilitate interaction with microbial targets.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| - | Escherichia coli | 64 |

Case Studies and Research Findings

Several case studies have explored the structure-activity relationship (SAR) of thiazolidinones, emphasizing the importance of substituents on the thiazolidine ring. For example, modifications at the 2 and 5 positions significantly enhance anticancer activity while maintaining low toxicity profiles against normal cells .

A notable study synthesized a series of thiazolidinone derivatives and evaluated their biological activities across various assays, demonstrating that certain structural features correlate with improved potency against cancer cell lines.

Q & A

Q. What are the established synthetic routes for (E)-5-allyl-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis involves two key steps:

- Step 1: Condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide in acetic acid to form the hydrazone intermediate.

- Step 2: Cyclization with 5-allyl-2-thioxothiazolidin-4-one under reflux in ethanol, using sodium acetate as a catalyst (yield ~75%) . Optimization strategies include varying solvent polarity (e.g., ethanol vs. DMF) and adjusting catalyst load (0.5–1.5 equivalents of ammonium acetate), as shown in analogous thiazolidinone syntheses . Allyl group introduction can be achieved via Thia-Michael addition using maleic anhydride .

Q. Which spectroscopic techniques are most effective for confirming the structure and E/Z isomerism of this compound?

Answer:

Q. What standardized assays are recommended for preliminary evaluation of its antimicrobial activity?

Answer:

- Broth microdilution (CLSI M07): Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Agar diffusion: Zones of inhibition (100 µg/disc) compared to ampicillin controls . Thiazolidinones with 4-dimethylamino substituents show enhanced activity against resistant strains due to improved membrane penetration .

Advanced Research Questions

Q. How do structural modifications at the allyl or benzylidene positions influence bioactivity, and what design strategies maximize target specificity?

Answer:

- Benzylidene modifications: Electron-donating groups (e.g., -NMe₂) enhance antibacterial potency by 3-fold by stabilizing π-π interactions with bacterial DNA gyrase .

- Allyl chain elongation: Reduces cytotoxicity but may decrease solubility. Methyl or ethyl substitutions improve pharmacokinetics .

- Design strategy: Computational docking (AutoDock Vina) predicts specificity when the allyl group occupies hydrophobic enzyme pockets .

Q. What mechanistic insights explain the compound’s stability under physiological pH, and how can degradation pathways be characterized?

Answer:

- Stability assays: HPLC monitoring (37°C, pH 7.4 PBS) identifies hydrolysis at the hydrazone bond as the primary degradation route .

- Accelerated testing (pH 1–10): Optimal stability at pH 5–6, with degradation fragments (m/z 189, 245) detected via LC-MS .

- Stabilization: Co-solvents (e.g., PEG 400) or lyophilization reduce hydrolysis rates .

Q. How can contradictory reports on anticancer activity between in vitro and in vivo models be systematically addressed?

Answer:

- Parallel assays: Compare in vitro cytotoxicity (MTT assay) with in vivo xenograft models, coupled with pharmacokinetic profiling (Cmax, AUC) .

- Formulation adjustments: Nano-encapsulation (e.g., PLGA nanoparticles) improves bioavailability, as demonstrated for structurally related thiazolidinones .

- Metabolite tracking: LC-MS/MS identifies active metabolites responsible for in vivo efficacy discrepancies .

Methodological Notes

- Synthesis references: Key steps from sodium acetate-catalyzed cyclization and allyl group incorporation via Thia-Michael addition .

- Analytical validation: Spectroscopic methods align with peer-reviewed protocols .

- Biological assays: Standardized antimicrobial testing derived from CLSI guidelines .

- Advanced modeling: Computational docking and stability studies based on PubChem data and experimental validations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.